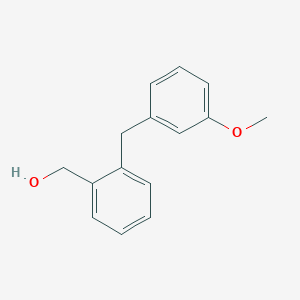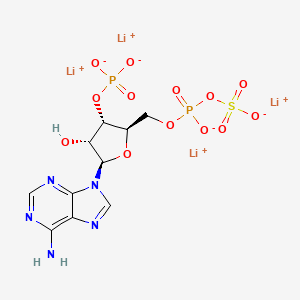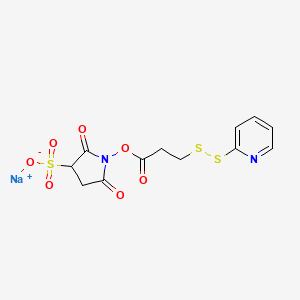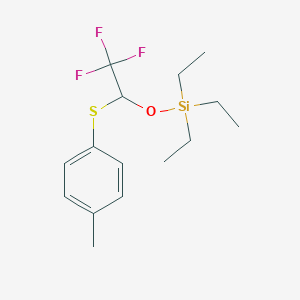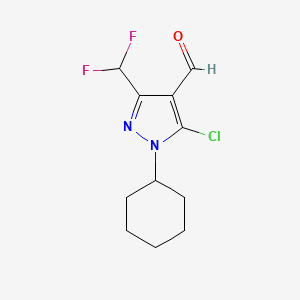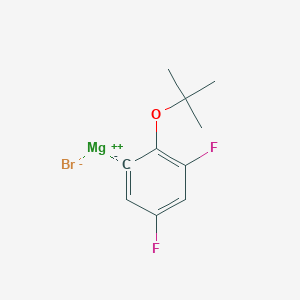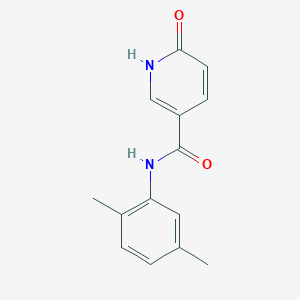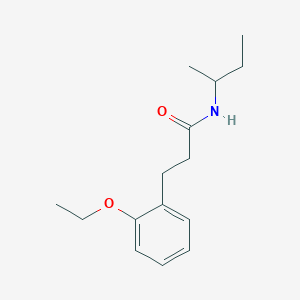
n-(Sec-butyl)-3-(2-ethoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Sec-butyl)-3-(2-ethoxyphenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a sec-butyl group attached to the nitrogen atom and an ethoxyphenyl group attached to the propanamide chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Sec-butyl)-3-(2-ethoxyphenyl)propanamide typically involves the reaction of 2-ethoxybenzoyl chloride with sec-butylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
N-(Sec-butyl)-3-(2-ethoxyphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the ethoxy group.
科学研究应用
N-(Sec-butyl)-3-(2-ethoxyphenyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(Sec-butyl)-3-(2-ethoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- N-(Sec-butyl)-3-(2-methoxyphenyl)propanamide
- N-(Sec-butyl)-3-(2-ethoxyphenyl)butanamide
- N-(Sec-butyl)-3-(2-ethoxyphenyl)pentanamide
Uniqueness
N-(Sec-butyl)-3-(2-ethoxyphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the ethoxy group, in particular, can influence the compound’s reactivity and interactions with other molecules, making it suitable for specific applications that similar compounds may not be able to achieve.
属性
分子式 |
C15H23NO2 |
|---|---|
分子量 |
249.35 g/mol |
IUPAC 名称 |
N-butan-2-yl-3-(2-ethoxyphenyl)propanamide |
InChI |
InChI=1S/C15H23NO2/c1-4-12(3)16-15(17)11-10-13-8-6-7-9-14(13)18-5-2/h6-9,12H,4-5,10-11H2,1-3H3,(H,16,17) |
InChI 键 |
RCBRUPKCFUNMBT-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)NC(=O)CCC1=CC=CC=C1OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


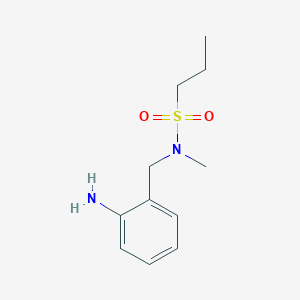
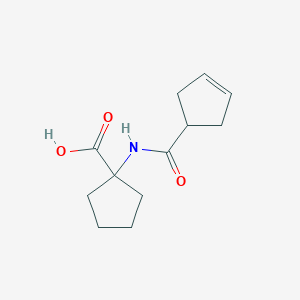
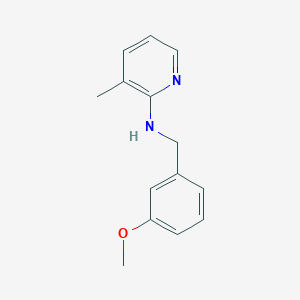
![(3aS,6aS)-3a-(Trifluoromethyl)octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B14889029.png)
![(2'-(1-(3-Fluoro-4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14889043.png)
![hexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14889053.png)
